BenchChemオンラインストアへようこそ!

1-Bromo-3-(propan-2-yloxy)cyclobutane

Lipophilicity Drug-likeness Medicinal Chemistry

1-Bromo-3-(propan-2-yloxy)cyclobutane is a 1,3-disubstituted cyclobutane derivative (C7H13BrO, MW 193.08 g/mol) featuring a bromine atom at the 1-position and an isopropoxy ether at the 3-position. This bifunctional scaffold combines an electrophilic C–Br handle for cross-coupling and nucleophilic substitution with a sterically hindered, branched alkoxy group.

Molecular Formula C7H13BrO
Molecular Weight 193.08
CAS No. 1505822-02-5
Cat. No. B3242245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(propan-2-yloxy)cyclobutane
CAS1505822-02-5
Molecular FormulaC7H13BrO
Molecular Weight193.08
Structural Identifiers
SMILESCC(C)OC1CC(C1)Br
InChIInChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3
InChIKeyPUUNSDZYLLOLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(propan-2-yloxy)cyclobutane (CAS 1505822-02-5): A Bifunctional Cyclobutane Building Block for Medicinal Chemistry and Fragment-Based Synthesis


1-Bromo-3-(propan-2-yloxy)cyclobutane is a 1,3-disubstituted cyclobutane derivative (C7H13BrO, MW 193.08 g/mol) featuring a bromine atom at the 1-position and an isopropoxy ether at the 3-position [1]. This bifunctional scaffold combines an electrophilic C–Br handle for cross-coupling and nucleophilic substitution with a sterically hindered, branched alkoxy group. The compound belongs to a homologous series of 1-bromo-3-alkoxycyclobutanes that are increasingly employed as versatile intermediates in the synthesis of pharmaceutical candidates and functional materials . The strained cyclobutane ring imparts conformational rigidity, while the isopropoxy substituent provides a distinct steric and electronic profile compared to linear alkoxy analogs.

Why 1-Bromo-3-(propan-2-yloxy)cyclobutane Cannot Be Freely Replaced by Other 1-Bromo-3-alkoxycyclobutanes in Research and Development


Within the 1-bromo-3-alkoxycyclobutane series, the alkoxy substituent critically governs lipophilicity, steric bulk, and stereochemical configuration [1]. These parameters directly impact reaction outcomes in cross-coupling, nucleophilic substitution, and subsequent biological evaluation of derived compounds. For instance, replacing the branched isopropoxy group with a linear n-propoxy chain changes the molecule's LogP by approximately +0.1 units and fundamentally alters the stereochemical nature of the building block—the isopropoxy derivative is available as a defined trans stereoisomer, whereas the n-propoxy analog is typically supplied as an unresolvable mixture of diastereomers [2]. Such differences can lead to divergent structure-activity relationships (SAR) in medicinal chemistry programs and irreproducible synthetic routes if substitution is performed without rigorous qualification. The quantitative evidence below delineates the specific, measurable differences that underpin procurement decisions.

Quantitative Differentiation Guide for 1-Bromo-3-(propan-2-yloxy)cyclobutane Against Closest Analogs


Lipophilicity (LogP) Comparison: Isopropoxy vs. Linear Alkoxy 1-Bromo-3-alkoxycyclobutanes

The computed partition coefficient (XLogP3) of 1-bromo-3-(propan-2-yloxy)cyclobutane is 2.3, placing it between the less lipophilic ethoxy analog (LogP ~1.95) and the more lipophilic n-propoxy analog (XLogP3 2.4) [1]. The branched isopropoxy group achieves a calculated LogP that is approximately 0.4–1.2 units higher than the methoxy analog (LogP 1.08–1.56) and ~0.35 units higher than the ethoxy analog [2]. This intermediate lipophilicity can be advantageous for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of derived drug candidates by balancing membrane permeability and aqueous solubility.

Lipophilicity Drug-likeness Medicinal Chemistry Physicochemical Properties

Stereochemical Definition: Defined trans Isomer of 1-Bromo-3-(propan-2-yloxy)cyclobutane vs. Diastereomeric Mixture of n-Propoxy Analog

1-Bromo-3-(propan-2-yloxy)cyclobutane (CAS 1505822-02-5) is commercially supplied as the defined trans stereoisomer, with the (1R,3r) configuration explicitly specified by multiple vendors [1]. In contrast, the closest molecular analog, 1-bromo-3-propoxycyclobutane (CAS 1516177-37-9), is distributed as an undefined mixture of diastereomers [2]. This stereochemical distinction has direct analytical consequences: the isopropoxy compound exhibits a single set of NMR signals, whereas the propoxy analog presents duplicated signals for each diastereomer, complicating reaction monitoring and purity assessment. Furthermore, use of a stereochemically pure building block ensures that downstream products maintain a defined three-dimensional configuration, which is essential for reproducible biological activity in drug discovery.

Stereoselective Synthesis Chiral Building Blocks Diastereomer Ratio Analytical Reproducibility

Steric Bulk and Conformational Effects of Branched Isopropoxy vs. Linear Alkoxy Substituents on Cyclobutane Reactivity

The isopropoxy group exerts a larger steric bulk (estimated A-value ~1.1–1.3 kcal/mol for isopropyl vs. ~0.5–0.7 kcal/mol for methyl) compared to linear alkoxy chains, which can influence the conformational equilibrium and reaction selectivity of the cyclobutane ring [1]. In palladium-catalyzed cross-coupling reactions, the bulky branched alkoxy group adjacent to the 3-position can alter the rate and regioselectivity of oxidative addition at the C–Br bond relative to less hindered methoxy or ethoxy derivatives. This effect is well-documented in the broader cyclobutane literature: alkoxy-activated cyclobutanes undergo ring-opening and nucleophilic addition with yields ranging from 58–98% depending on the steric and electronic nature of the substituent [2]. While no direct kinetic study of this specific compound exists, the steric differentiation provides a rationale for selecting the isopropoxy analog when orthogonal reactivity or steric shielding is desired.

Steric Hindrance Reaction Selectivity Cross-Coupling Nucleophilic Substitution

Procurement-Specific Purity Profile and Commercial Availability Across Major Suppliers

1-Bromo-3-(propan-2-yloxy)cyclobutane is stocked by multiple established suppliers including Enamine (cat. EN300-297649, 95.0% purity), AKSci (cat. 0594DS, ≥95%), Leyan (cat. 2021719, 95%), and Biosynth/CymitQuimica, with pricing ranging from $888 (50 mg) to $1,014 (500 mg) for research quantities [1]. In contrast, 1-bromo-3-propoxycyclobutane (CAS 1516177-37-9) is offered as a mixture of diastereomers by suppliers such as Leyan (cat. 1576770, 98%) and Smolecule, while 1-bromo-3-(tert-butoxy)cyclobutane (CAS 1501509-75-6) is available from Chemenu (cat. CM423579, 95%+) and AchemBlock (97%) . The defined stereochemistry and availability of the target compound across multiple reputable vendors ensure supply chain reliability and batch consistency, which is critical for long-term development programs.

Supplier Comparison Purity Availability Cost Efficiency

Optimal Application Scenarios for 1-Bromo-3-(propan-2-yloxy)cyclobutane Based on Its Differentiated Properties


Medicinal Chemistry Lead Optimization Requiring Defined Intermediate LogP (2.3) and Stereochemical Purity

In drug discovery programs where the target LogP of a lead series has been empirically determined to be optimal around 2.0–2.5, 1-bromo-3-(propan-2-yloxy)cyclobutane provides a synthetically accessible building block with a computed XLogP3 of 2.3 that precisely aligns with this window [1]. Its defined trans stereochemistry ensures that all derived analogs maintain a consistent three-dimensional orientation, eliminating the confounding biological variability introduced by diastereomeric mixtures such as 1-bromo-3-propoxycyclobutane [1]. This makes it particularly suited for SAR studies in kinase inhibitor, GPCR modulator, and CNS-targeted programs where both lipophilicity and molecular shape are critical determinants of target engagement and off-target selectivity.

Stereoselective Fragment-Based Drug Discovery (FBDD) Requiring 3D-Defined Cyclobutane Cores

The rigid cyclobutane scaffold with a defined trans-1,3-disubstitution pattern offers a unique three-dimensional vector geometry that is increasingly valued in fragment-based drug discovery [1]. Unlike 1-bromo-3-hydroxycyclobutane (CAS 2243501-46-2) or 3-bromocyclobutan-1-ol, which lack the alkoxy extension, the isopropoxy group provides an additional hydrophobic interaction point that can be exploited for fragment growing. The compound has been cited as a versatile small molecule scaffold and intermediate for the synthesis of anticancer agents targeting epigenetic modifiers [2], supporting its role in the construction of complex, chiral molecular architectures.

Cross-Coupling and Bifunctional Derivatization for Dual-Functional Probe Synthesis

The combination of a bromine leaving group and a sterically hindered isopropoxy ether on the same cyclobutane ring enables sequential, orthogonal functionalization [1]. The C–Br bond serves as a handle for palladium-catalyzed Suzuki, Negishi, or Buchwald-Hartwig couplings, while the isopropoxy group can be retained as a hydrophobic anchor or cleaved under acidic conditions to reveal a hydroxyl group for further derivatization. This bifunctional reactivity pattern is particularly useful for constructing activity-based probes, PROTACs, or bioconjugates that require precise spatial orientation of two distinct functional motifs.

Synthesis of Cyclobutane-Containing Pharmaceutical Intermediates with Reproducible Scale-Up Potential

The availability of 1-bromo-3-(propan-2-yloxy)cyclobutane from multiple vendors (Enamine, AKSci, Leyan, Biosynth) at consistent purity (≥95%) supports process chemistry scale-up and route scouting [1]. The defined stereochemistry eliminates the need for costly chiral separation steps downstream, reducing overall cost of goods and simplifying regulatory documentation. This makes the compound a practical choice for medicinal chemistry groups transitioning from hit-to-lead to preclinical candidate nomination, where synthetic reproducibility and supply chain security become paramount concerns.

Quote Request

Request a Quote for 1-Bromo-3-(propan-2-yloxy)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.